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molecular formula C20H23N3O B1652511 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]- CAS No. 145253-98-1

1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-

Cat. No. B1652511
M. Wt: 321.4 g/mol
InChI Key: OJUQWLAXOIFADL-UHFFFAOYSA-N
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Patent
US05142052

Procedure details

One mole (147 g) of indole-3-carbinol and one mole (192 g) of 1-(2-methoxyphenyl)piperazine were dissolved in 1.5 liters of ethanol 60%. One mole (87 g) of lithium bromide and 0.1 mole (5.6 g) of potassium hydroxide were added, then the reaction medium was heated at reflux under stirring for 24 hours. After the reaction medium had cooled to 60° C., hydrochloric acid was added until persistence of an acidic pH. Then 189 g of the dihydrochloride salt of the title product was allowed to crystallize by cooling at 0° C. overnight, producing a global yield of 59% (m.p. 188°-190° C. with decomposition.)
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
189 g
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[NH:9][CH:8]=[C:7]([CH2:10]O)[C:5]=2[CH:6]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1.[Br-].[Li+].[OH-].[K+].Cl.C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>C(O)C>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[CH2:25][CH2:24][N:23]([CH2:10][C:7]2[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[NH:9][CH:8]=2)[CH2:22][CH2:21]1 |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)CO
Name
Quantity
192 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
189 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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